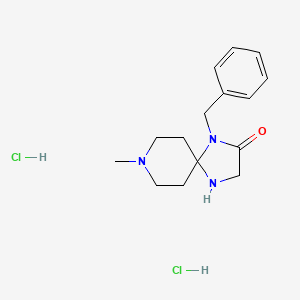

Simufilam dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2480226-06-8 |

|---|---|

Molecular Formula |

C15H23Cl2N3O |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;dihydrochloride |

InChI |

InChI=1S/C15H21N3O.2ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;/h2-6,16H,7-12H2,1H3;2*1H |

InChI Key |

IZIPGYSLPYPJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Simufilam Dihydrochloride's Mechanism of Action on Filamin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simufilam dihydrochloride (formerly PTI-125) is an investigational small molecule that has been evaluated for the treatment of Alzheimer's disease. Its proposed mechanism of action centers on the modulation of the scaffolding protein Filamin A (FLNA). In the context of Alzheimer's disease pathology, FLNA is thought to adopt an altered conformation, leading to aberrant protein-protein interactions that contribute to neurodegeneration and neuroinflammation. Simufilam is designed to bind to this altered form of FLNA, restoring its native conformation and thereby disrupting these pathological interactions. This technical guide provides an in-depth overview of the proposed mechanism of action of simufilam on FLNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Introduction: The Role of Filamin A in Alzheimer's Disease

Filamin A is a large, cytoplasmic scaffolding protein that plays a crucial role in regulating the actin cytoskeleton and mediating a wide range of cellular processes, including cell motility, signaling, and receptor trafficking. In the context of Alzheimer's disease, a growing body of preclinical research suggests that FLNA undergoes a conformational change, which is reportedly induced by amyloid-beta (Aβ). This altered conformation is characterized by a shift in its isoelectric point (pI) from approximately 5.9 in its native state to 5.3 in the diseased state[1]. This conformational change is believed to enable aberrant interactions between FLNA and various transmembrane receptors, which are not observed under normal physiological conditions.

These pathological interactions are thought to have significant downstream consequences, including:

-

Potentiation of Aβ Toxicity: The aberrant association of altered FLNA with the α7 nicotinic acetylcholine receptor (α7nAChR) is proposed to stabilize the high-affinity binding of soluble Aβ42 to this receptor. This, in turn, is thought to trigger a signaling cascade that leads to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles, another hallmark of Alzheimer's disease[1].

-

Neuroinflammation: Altered FLNA has also been shown to aberrantly interact with Toll-like receptor 4 (TLR4) and other inflammatory receptors such as TLR2, CXCR4, CCR5, and CD4. These interactions are believed to mediate Aβ-induced neuroinflammatory responses, leading to the release of pro-inflammatory cytokines[2][3].

Simufilam's therapeutic hypothesis is based on its ability to selectively bind to the altered conformation of FLNA, thereby restoring its native structure and function. This action is expected to disrupt the aforementioned aberrant protein-protein interactions, leading to a reduction in Aβ-mediated toxicity and neuroinflammation.

Simufilam's Proposed Mechanism of Action

The core of simufilam's proposed mechanism of action is its ability to act as a molecular chaperone for altered FLNA, guiding it back to its native conformation. This is hypothesized to occur through a high-affinity binding interaction.

Binding to Altered Filamin A

Preclinical studies have suggested that simufilam binds to altered FLNA with very high affinity, reportedly in the femtomolar range. This high affinity is believed to be specific for the altered conformation of FLNA found in Alzheimer's disease brain tissue[1][4]. The precise binding site on FLNA has been a subject of investigation, with some reports suggesting an interaction with a specific pentapeptide region[5].

Restoration of Native FLNA Conformation

The binding of simufilam to altered FLNA is proposed to induce a conformational change that restores the protein to its native state. This restoration is evidenced by the reversal of the characteristic shift in the isoelectric point of FLNA from 5.3 back to 5.9, as observed in preclinical models[1][4].

Disruption of Aberrant Protein-Protein Interactions

By restoring the native conformation of FLNA, simufilam is thought to disrupt its pathological interactions with various receptors. This disruption is a key element of its therapeutic potential and has been investigated through co-immunoprecipitation and other protein interaction assays. The primary interactions that are reportedly disrupted include:

-

FLNA and α7nAChR: Simufilam has been shown to reduce the association between FLNA and the α7nAChR, thereby inhibiting the downstream signaling cascade that leads to tau hyperphosphorylation[4][6].

-

FLNA and TLR4: The drug candidate has also been demonstrated to decrease the interaction between FLNA and TLR4, which is expected to mitigate Aβ-induced neuroinflammation[4].

-

FLNA and other inflammatory receptors: Studies have also indicated that simufilam can disrupt the aberrant association of FLNA with TLR2, CXCR4, CCR5, and CD4[2][3].

The proposed mechanism of action of simufilam on Filamin A is depicted in the following signaling pathway diagram:

Caption: Simufilam's proposed mechanism of action on Filamin A.

Quantitative Data

The following tables summarize the key quantitative data reported in preclinical studies of simufilam.

Table 1: In Vitro Efficacy of Simufilam

| Parameter | Assay | System | Value | Reference |

| IC50 | Aβ42 binding to α7nAChR | TR-FRET in HEK293T cells | 10 pM | [2][3][7] |

| Binding Affinity (Kd) | Simufilam binding to altered FLNA | Not specified | Femtomolar range | [1][4] |

| Inhibition of FLNA-TLR2 linkage | Co-immunoprecipitation | Postmortem human frontal cortex | Significant at 1 nM and 10 nM | [3] |

| Reduction of inflammatory cytokine release | Cytokine assay | Human astrocytes | Significant with 1 nM simufilam | [2][3] |

Table 2: In Vivo Efficacy of Simufilam in a Mouse Model

| Parameter | Animal Model | Treatment | Outcome | Reference |

| FLNA-CCR5 linkage | AD triple transgenic mice | 22 mg/kg/day simufilam in drinking water for 2 months | Significant reduction | [3] |

| CCR5-G protein coupling | AD triple transgenic mice | 22 mg/kg/day simufilam in drinking water for 2 months | Significant reduction | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of simufilam on FLNA. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following descriptions outline the fundamental principles and procedures.

Preparation of Synaptosomes from Postmortem Human Brain

Synaptosomes, which are isolated nerve terminals, are a valuable tool for studying synaptic processes. The preparation of synaptosomes from postmortem human brain tissue is a critical first step for many of the assays described below.

Workflow for Synaptosome Preparation:

Caption: Workflow for the preparation of synaptosomes from postmortem brain tissue.

Methodology Overview:

-

Tissue Homogenization: Postmortem brain tissue (e.g., frontal cortex) is homogenized in an ice-cold isotonic sucrose buffer (typically 0.32 M sucrose) containing protease and phosphatase inhibitors to preserve protein integrity[8][9]. A Dounce homogenizer is commonly used to ensure gentle lysis of cells while preserving the integrity of nerve terminals.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions.

-

Density Gradient Centrifugation: For further purification, the P2 pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., with layers of 0.8 M and 1.2 M sucrose)[8][9]. Ultracentrifugation of this gradient separates the components based on their density, with purified synaptosomes typically collecting at the interface between the 0.8 M and 1.2 M sucrose layers.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. In the context of simufilam research, it is used to assess the association between FLNA and its aberrant binding partners.

Workflow for Co-immunoprecipitation:

Caption: Workflow for co-immunoprecipitation to study FLNA interactions.

Methodology Overview:

-

Lysate Preparation: Purified synaptosomes are lysed using a non-denaturing lysis buffer to solubilize the proteins while preserving their native interactions.

-

Immunoprecipitation: An antibody specific to the "bait" protein (in this case, FLNA) is added to the lysate and incubated to allow for the formation of antibody-protein complexes.

-

Complex Capture: Protein A/G-conjugated beads are then added to the mixture. These beads bind to the Fc region of the antibody, allowing for the precipitation of the entire antibody-protein complex out of the solution.

-

Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer containing SDS.

-

Analysis: The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the "prey" proteins (e.g., α7nAChR, TLR4) to determine if they were co-immunoprecipitated with FLNA.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive biophysical assay used to measure molecular interactions in real-time. It has been employed to quantify the ability of simufilam to inhibit the binding of Aβ42 to the α7nAChR.

Principle of the TR-FRET Assay:

Caption: Principle of the TR-FRET assay for measuring Aβ42-α7nAChR interaction.

Methodology Overview:

-

Cell Line and Reagents: The assay is typically performed using a cell line that overexpresses the α7nAChR, such as HEK293T cells[2]. The α7nAChR is labeled with a donor fluorophore (e.g., a terbium cryptate), and Aβ42 is labeled with an acceptor fluorophore (e.g., fluorescein).

-

Assay Procedure:

-

The cells expressing the donor-labeled α7nAChR are incubated with the acceptor-labeled Aβ42 in the presence of varying concentrations of simufilam.

-

If Aβ42 binds to the α7nAChR, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) to occur upon excitation of the donor.

-

The resulting FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis: The FRET signal is inversely proportional to the degree of inhibition of the Aβ42-α7nAChR interaction by simufilam. The data are used to generate a dose-response curve from which the IC50 value can be calculated.

Isoelectric Focusing (IEF)

IEF is an electrophoretic technique used to separate proteins based on their isoelectric point (pI). It has been used to demonstrate the conformational change of FLNA in Alzheimer's disease and its reversal by simufilam.

Methodology Overview:

-

Sample Preparation: Protein extracts from brain tissue or synaptosomes are prepared in a buffer compatible with IEF.

-

IEF Gel Electrophoresis: The samples are loaded onto a polyacrylamide or agarose gel containing a pH gradient. When an electric field is applied, the proteins migrate through the gel until they reach a point where their net charge is zero, which corresponds to their pI.

-

Visualization: The separated proteins are then visualized, typically by Western blotting using an anti-FLNA antibody, to determine the pI of FLNA in different samples. A shift in the position of the FLNA band between control and Alzheimer's disease samples indicates a change in its pI.

Conclusion

The proposed mechanism of action of this compound on Filamin A presents a novel therapeutic strategy for Alzheimer's disease. By targeting an altered conformation of a key scaffolding protein, simufilam is designed to disrupt multiple pathological cascades, including Aβ-mediated neurotoxicity and neuroinflammation. The preclinical data summarized in this guide provide a foundation for understanding this mechanism, and the experimental protocols described are central to its ongoing investigation. Further research is necessary to fully elucidate the molecular details of the simufilam-FLNA interaction and to validate its therapeutic efficacy in clinical settings. It is important to note that there have been discussions and investigations regarding the data supporting simufilam's mechanism of action. Researchers should consult a wide range of sources and be aware of the ongoing scientific discourse surrounding this compound.

References

- 1. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. readwise-assets.s3.amazonaws.com [readwise-assets.s3.amazonaws.com]

- 6. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. The Study of Postmortem Human Synaptosomes for Understanding Alzheimer’s Disease and Other Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PTI-125 (Simufilam) on Tau Phosphorylation and Amyloid-Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PTI-125, also known as simufilam, is an investigational small molecule drug candidate under development for the treatment of Alzheimer's disease.[1] Its proposed mechanism of action centers on its ability to bind to and restore the normal conformation of an altered form of the scaffolding protein Filamin A (FLNA).[2][3] This altered FLNA is hypothesized to play a crucial role in the pathological signaling cascades initiated by amyloid-beta (Aβ), leading to tau hyperphosphorylation and neuroinflammation.[4][5] This technical guide provides an in-depth overview of the preclinical and clinical data related to PTI-125's effects on these key Alzheimer's disease pathologies, details the experimental methodologies employed in these studies, and visualizes the core signaling pathways.

Core Mechanism of Action

The central hypothesis for PTI-125's therapeutic effect is its interaction with Filamin A. In the context of Alzheimer's disease, soluble Aβ42 is believed to trigger a conformational change in FLNA, promoting its aberrant association with the α7-nicotinic acetylcholine receptor (α7nAChR) and Toll-like receptor 4 (TLR4).[2][6] These interactions are thought to be critical for Aβ42's neurotoxic effects.

By binding to the altered FLNA with high affinity, PTI-125 is reported to disrupt these pathological protein-protein interactions.[6][7] This intervention is proposed to have two major downstream consequences:

-

Reduction of Tau Hyperphosphorylation : By preventing the FLNA-α7nAChR association, PTI-125 is believed to inhibit Aβ42's signaling cascade that leads to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[2][6]

-

Attenuation of Neuroinflammation : By blocking the FLNA-TLR4 linkage, PTI-125 is suggested to reduce the Aβ-induced activation of inflammatory pathways and the subsequent release of pro-inflammatory cytokines.[5][6]

Quantitative Data on Biomarker Changes

The effects of PTI-125 have been quantified in both preclinical models and human clinical trials, primarily through the measurement of biomarkers in cerebrospinal fluid (CSF) and plasma.

Table 1: Preclinical Efficacy of PTI-125 in Mouse Models

| Model | Treatment Duration | Key Finding | Quantitative Change | Reference |

| ICV Aβ42-infused mice | Not Specified | Reduction of Tau Phosphorylation (Ser202, Thr231, Thr181) | Significant reduction observed | [6] |

| ICV Aβ42-infused mice | Not Specified | Reduction of Inflammatory Cytokines | IL-6: Abolished Aβ42-induced increaseTNF-α: 86% reductionIL-1β: 80% reduction | [7] |

| 3xTg-AD Mice | 2 months | Reduction of Tau Hyperphosphorylation and Aβ42 Deposition | Marked reduction observed | [2][5] |

Table 2: Phase 2a Open-Label Clinical Trial Results (NCT03748706)

Treatment: 100 mg PTI-125 twice daily for 28 days.

| Biomarker (in CSF) | Pathological Relevance | Mean Change from Baseline | p-value | Reference |

| Total Tau (T-tau) | Neuronal Injury | -20% | <0.001 | [8] |

| Phospho-Tau (pT181) | Tau Pathology | -34% | <0.0001 | [4][8] |

| Neurofilament Light Chain (NfL) | Neurodegeneration | -22% | <0.0001 | [8][9] |

| Neurogranin | Synaptic Dysfunction | -32% | <0.0001 | [8][9] |

| YKL-40 | Neuroinflammation | -9% | <0.0001 | [8][9] |

| Interleukin-6 (IL-6) | Neuroinflammation | -14% | <0.0001 | [8] |

| Interleukin-1β (IL-1β) | Neuroinflammation | -11% | <0.0001 | [8] |

| Tumor Necrosis Factor α (TNFα) | Neuroinflammation | -5% | Not specified, but significant | [9] |

Note: A subsequent Phase 2b randomized, placebo-controlled study did not meet its primary endpoint of a statistically significant reduction in CSF tau protein levels. The study authors noted high variability in biomarker levels in both the placebo and treatment groups.[10][11]

Experimental Protocols and Methodologies

The following sections summarize the key experimental methods used to investigate the effects of PTI-125.

Immunoprecipitation and Western Blotting

This technique was central to demonstrating the PTI-125-mediated disruption of FLNA's aberrant protein interactions.

-

Objective : To quantify the association between FLNA and other proteins like α7nAChR and TLR4 in response to Aβ42 and PTI-125.

-

Methodology Summary :

-

Tissue/Cell Lysis : Synaptosomes were prepared from the prefrontal cortex and hippocampus of treated mice or from postmortem human brain tissue.[6]

-

Immunoprecipitation : Lysates were incubated with an anti-FLNA antibody immobilized on beads to pull down FLNA and any associated proteins.[6]

-

Western Blotting : The immunoprecipitated protein complexes were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies for α7nAChR, TLR4, or phosphorylated tau epitopes (e.g., Ser202, Thr231, Thr181).[6]

-

Detection and Quantification : Membranes were incubated with secondary antibodies and visualized. Densitometric analysis was used to quantify the protein levels.[7]

-

Immunohistochemistry

This method was used to visualize the impact of PTI-125 on Alzheimer's disease pathology in brain tissue.

-

Objective : To assess the levels and localization of Aβ deposits and phosphorylated tau in brain sections.

-

Methodology Summary :

-

Tissue Preparation : Brains from intracerebroventricular (ICV) Aβ42-infused mice were fixed and sectioned.[6]

-

Staining : Sections were incubated with primary antibodies specific for Aβ42 or phosphorylated tau.[6]

-

Visualization : A secondary antibody conjugated to a reporter enzyme or fluorophore was used for detection, allowing for microscopic visualization of amyloid plaques and neurofibrillary tangle-related pathology.[6]

-

Cytokine Level Measurement

-

Objective : To measure the anti-inflammatory effects of PTI-125.

-

Methodology Summary :

-

Sample Collection : Brain tissue lysates were prepared from ICV Aβ42-infused mice treated with PTI-125 or vehicle.[7]

-

Quantification : Levels of inflammatory cytokines such as IL-6, TNF-α, and IL-1β were measured, likely using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[7]

-

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of PTI-125 and a typical experimental workflow.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. PTI-125 binds and reverses an altered conformation of filamin A to reduce Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aging-news.net [aging-news.net]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. Reducing Amyloid-Related Alzheimer's Disease Pathogenesis by a Small Molecule Targeting Filamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Cassava Sciences Announces Phase 2a Study of PTI-125 Published in The Journal of Prevention of Alzheimer’s Disease (JPAD) | Cassava Sciences, Inc. [cassavasciences.com]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. Top-line Results from a Phase 2b Study of PTI-125 in Alzheimer’s Disease Does Not Meet Primary Endpoint | Cassava Sciences, Inc. [cassavasciences.com]

- 11. alzheimersnewstoday.com [alzheimersnewstoday.com]

Whitepaper: The Role of Simufilam in Restoring Normal Filamin A Conformation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Simufilam (formerly PTI-125) is a small molecule drug candidate that has been investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centers on its ability to bind to an altered conformational state of the scaffolding protein Filamin A (FLNA). In Alzheimer's disease, FLNA is thought to adopt an aberrant conformation that facilitates pathological protein-protein interactions, contributing to synaptic dysfunction, tau hyperphosphorylation, and neuroinflammation. Simufilam is designed to bind to this altered FLNA, restoring its native shape and function. This action is believed to disrupt the toxic signaling cascades initiated by soluble amyloid-beta (Aβ). This technical guide provides an in-depth review of the mechanism, supporting quantitative data, and the experimental protocols used to elucidate Simufilam's effects on FLNA.

Disclaimer: As of late 2024, a Phase 3 clinical trial for Simufilam (ReThink-ALZ) did not meet its primary endpoints, and a second Phase 3 trial was discontinued.[1] This document outlines the proposed mechanism of action and preclinical/early-phase data that formed the basis for its development.

The Role of Altered FLNA Conformation in Alzheimer's Disease

Filamin A is a large, intracellular actin-binding protein that acts as a crucial scaffold, linking the actin cytoskeleton to over 90 different proteins, including various cell surface receptors.[2] This interaction is vital for regulating cell migration, signaling, and maintaining structural integrity.[3][4]

In the context of Alzheimer's disease, evidence suggests that soluble Aβ₄₂ oligomers induce a conformational change in FLNA.[2] This altered conformation is characterized by a shift in its isoelectric point.[5] The structural change leads to aberrant and strengthened linkages between FLNA and several signaling receptors, most notably:

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR): The altered FLNA acts as a scaffold, enabling the high-affinity, toxic signaling of soluble Aβ₄₂ through the α7nAChR, which in turn leads to the hyperphosphorylation of tau protein.[6][7][8]

-

Toll-Like Receptor 4 (TLR4): The aberrant FLNA-TLR4 linkage contributes to a persistent neuroinflammatory response.[5][9]

-

Other Inflammatory Receptors: Studies have also shown aberrant FLNA linkages to TLR2, CXCR4, CCR5, and CD4 in postmortem AD brains, which are disrupted by Simufilam.[6][7]

-

Insulin Receptor: An elevated and persistent linkage between altered FLNA and the insulin receptor in AD contributes to impaired signaling and insulin resistance.[9]

This "toxic cascade" initiated by the altered FLNA conformation is a key aspect of AD pathology, positioned upstream of the formation of amyloid plaques and neurofibrillary tangles.

Simufilam's Mechanism: Restoring FLNA's Native Conformation

Simufilam's primary proposed mechanism is to bind selectively and with high affinity to the altered conformation of FLNA.[5] This binding is theorized to restore FLNA to its native, healthy conformation. The restoration of the native protein shape leads to several downstream therapeutic effects:

-

Disruption of Aberrant Linkages: By reverting FLNA to its normal shape, Simufilam dissociates the aberrant linkages to α7nAChR, TLR4, and other receptors.[2][9]

-

Inhibition of Aβ Signaling: The disruption of the FLNA-α7nAChR linkage prevents the toxic signaling of soluble Aβ₄₂, thereby reducing tau hyperphosphorylation.[6][7]

-

Reduction of Neuroinflammation: The dissociation of FLNA from TLR4 and other inflammatory receptors dampens the chronic neuroinflammatory response.[6][8]

-

Improved Insulin Sensitivity: Simufilam restores the normal, transient interaction between FLNA and the insulin receptor, improving insulin signaling.[9]

This mechanism is notable as it does not involve the direct removal of amyloid plaques but instead targets an upstream pathological event, preventing the initiation of the toxic signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating Simufilam.

Table 1: Binding Affinity and Potency

| Parameter | Value | Context | Source |

|---|---|---|---|

| Binding Affinity (FLNA) | Femtomolar (fM) | In postmortem Alzheimer's brain tissue | [5] |

| Binding Affinity (FLNA) | Picomolar (pM) | In control postmortem brain tissue | [5] |

| IC₅₀ (Aβ₄₂ binding to α7nAChR) | 10 picomolar (pM) | Cell-based TR-FRET assay |[6][7][8] |

Table 2: Preclinical and In Vitro Effects

| Effect | Measurement | Model System | Source |

|---|---|---|---|

| FLNA-S²¹⁵² Phosphorylation | ↓ 28% (p<0.01) | Human pituitary tumor cells | |

| FLNA-CCR5 Linkage | Reduced | AD Transgenic Mice | [6] |

| CCR5-G Protein Coupling | Reduced | AD Transgenic Mice | [6] |

| Cytokine Release | Reduced | Aβ₄₂-stimulated human astrocytes |[6][8] |

Table 3: Phase 2a Open-Label Study Biomarker Changes (N=13)

| CSF Biomarker | Change from Baseline (28 days) | p-value | Source |

|---|---|---|---|

| Total Tau (t-tau) | ↓ 20% | <0.001 | [5] |

| Phospho-Tau (p-tau181) | ↓ 34% | <0.0001 | [5] |

| Neurofilament Light (NfL) | ↓ 22% | <0.0001 | [5] |

| Neurogranin | ↓ 32% | <0.0001 | [5] |

| YKL-40 (Inflammation) | ↓ 9% | <0.0001 | [5] |

| IL-6 (Inflammation) | ↓ 14% | <0.0001 | [5] |

| FLNA Conformation (Lymphocytes) | 93% aberrant (Day 1) vs. 40% (Day 28) | N/A |[5] |

Key Experimental Protocols

The following protocols were central to demonstrating Simufilam's mechanism of action.

Isoelectric Focusing (IEF) for FLNA Conformation

-

Objective: To demonstrate that Simufilam restores the native isoelectric point of altered FLNA.

-

Methodology:

-

Sample Preparation: Homogenize postmortem human brain tissue or lymphocytes in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

IEF: Load equal amounts of protein onto an isoelectric focusing gel strip with a defined pH gradient. Run the IEF according to the manufacturer's protocol to separate proteins based on their isoelectric point (pI).

-

Equilibration & SDS-PAGE: Equilibrate the IEF strip and place it on a standard SDS-PAGE gel for second-dimension separation by molecular weight.

-

Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for FLNA.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein spots.

-

-

Expected Outcome: Samples from AD brains or untreated patients show an FLNA spot at an altered, more acidic pI. Samples treated with Simufilam show a shift of this spot back towards the pI observed in healthy control samples, indicating a conformational restoration.[5]

Co-immunoprecipitation (Co-IP) for Protein Interactions

-

Objective: To measure the association between FLNA and its binding partners (e.g., α7nAChR, TLR4) and to show Simufilam disrupts these interactions.

-

Methodology:

-

Lysate Preparation: Prepare protein lysates from tissue or cells as described for IEF.

-

Pre-clearing: Incubate lysates with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-FLNA) overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western Blot using antibodies against the suspected interacting proteins (e.g., anti-α7nAChR, anti-TLR4).

-

-

Expected Outcome: In AD samples, immunoprecipitating FLNA will pull down high levels of α7nAChR and TLR4. In AD samples treated with Simufilam, the amount of α7nAChR and TLR4 pulled down with FLNA will be significantly reduced.[5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Objective: To quantify the inhibitory effect of Simufilam on the Aβ₄₂-α7nAChR binding interaction.[6][7]

-

Methodology:

-

Assay Components: Utilize a cell-based assay with cells co-expressing α7nAChR tagged with a FRET donor (e.g., terbium cryptate) and a binding partner for Aβ₄₂ tagged with a FRET acceptor (e.g., d2).

-

Compound Incubation: Treat the cells with varying concentrations of Simufilam.

-

Ligand Addition: Add fluorescently labeled Aβ₄₂ to the wells.

-

FRET Measurement: If Aβ₄₂ binds to the receptor complex, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal. This signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The reduction in the FRET signal in the presence of Simufilam is used to calculate the half-maximal inhibitory concentration (IC₅₀).

-

-

Expected Outcome: Simufilam will reduce the TR-FRET signal in a dose-dependent manner, indicating it prevents or disrupts the binding of Aβ₄₂ to the α7nAChR.

Conclusion and Future Outlook

The foundational science behind Simufilam presents a compelling mechanism of action targeting an upstream event in the Alzheimer's disease cascade. By binding to an altered conformation of the scaffolding protein FLNA, Simufilam was shown in preclinical and early clinical studies to restore its native shape, thereby disrupting multiple pathological signaling pathways, including tau hyperphosphorylation and neuroinflammation.[2] The quantitative data from these studies demonstrated potent, picomolar-level activity and significant biomarker improvements in a Phase 2a trial.[5][7]

However, the development of Simufilam has faced significant challenges. Allegations of data manipulation have led to investigations and expressions of concern from scientific journals.[5][10] Most critically, the recent failure of the Phase 3 ReThink-ALZ trial to meet its primary cognitive and functional endpoints has led to the discontinuation of its clinical development program for Alzheimer's disease.[1]

For researchers, the story of Simufilam underscores the complexity of translating a novel mechanism of action from preclinical models to clinical efficacy. While the therapeutic hypothesis of targeting altered FLNA conformation did not succeed in this instance, the role of FLNA as a critical scaffolding protein in neurodegenerative and other diseases remains an important area of investigation. The experimental protocols and findings detailed herein may still inform future drug discovery efforts aimed at modulating protein conformation and pathological protein-protein interactions.

References

- 1. neurologylive.com [neurologylive.com]

- 2. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the filamin A actin-binding domain interaction with F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLNA filamin A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease [ouci.dntb.gov.ua]

- 7. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

- 10. Simufilam - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Simufilam Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simufilam (formerly PTI-125) is an investigational small molecule that was developed for the treatment of Alzheimer's disease (AD).[1][2] Its therapeutic hypothesis is centered on a novel mechanism of action: targeting and restoring the native conformation of an altered scaffolding protein, Filamin A (FLNA).[1] In neurodegenerative conditions like Alzheimer's, FLNA is believed to adopt an altered shape that facilitates toxic signaling cascades initiated by amyloid-beta (Aβ).[3] Simufilam is designed to bind with high affinity to this altered FLNA, thereby disrupting downstream pathological events, including tau hyperphosphorylation and neuroinflammation.[4][5]

It is important to note that while extensive in vitro and preclinical data have been published, the development of simufilam was discontinued in November 2024 after it failed to demonstrate clinical benefit in Phase III trials.[2] This guide provides a detailed overview of the in vitro experimental data and methodologies that have been used to characterize its mechanism of action.

Core Mechanism of Action

The central mechanism of Simufilam is its ability to bind preferentially to an altered conformation of FLNA.[3] This binding is reported to restore FLNA's native shape, which in turn has several downstream consequences:

-

Disruption of the Aβ42-α7nAChR Complex: Simufilam's primary reported effect is to dismantle a toxic signaling pathway initiated by soluble Aβ42.[5] It achieves this by disrupting the crucial linkage between altered FLNA and the α7 nicotinic acetylcholine receptor (α7nAChR), which prevents Aβ42 from signaling through this receptor to hyperphosphorylate tau protein.[3][5]

-

Reduction of Neuroinflammation: The altered FLNA protein also aberrantly interacts with Toll-like receptor 4 (TLR4) and other inflammatory receptors, mediating Aβ-induced neuroinflammation.[1][3][5] By restoring FLNA's normal conformation, Simufilam is shown to disrupt these interactions, leading to a reduction in inflammatory cytokine release.[5]

-

Restoration of Insulin Sensitivity: In AD, overactive signaling of the mammalian target of rapamycin (mTOR) and insulin resistance are observed.[6] Simufilam has been shown to normalize the interaction between FLNA and the insulin receptor and restore FLNA's linkage to the mTOR suppressor PTEN, thereby reducing mTOR overactivity.[6][7][8]

Caption: Proposed mechanism of Simufilam action.

Quantitative Data Presentation

The following tables summarize the key quantitative metrics from in vitro and ex vivo studies characterizing Simufilam.

Table 1: Receptor Binding and Interaction

| Parameter | Assay Type | System | Value | Reference |

|---|---|---|---|---|

| Binding Affinity | Radioligand Displacement | Postmortem AD Brain Tissue | Femtomolar (fM) range | [1][4] |

| IC₅₀ | TR-FRET | HEK293T cells | 10 - 12.6 pM | [5][9] |

| Effective Conc. | Ex vivo tissue incubation | Postmortem AD Hippocampal Slices | Starting at 1 pM |[3] |

Table 2: Downstream Pathway Modulation

| Parameter | Assay Type | System | Value | Reference |

|---|---|---|---|---|

| pS²¹⁵²FLNA Reduction | Ex vivo incubation & Western Blot | Postmortem AD Brain Tissue | 1 nM | [7][10] |

| Cytokine Release Inhibition | Cell-based ELISA | Aβ₄₂-stimulated human astrocytes | 1 and 10 nM | [9] |

| mTOR Normalization | Western Blot | Lymphocytes from AD patients | 100 mg b.i.d. (in vivo dosing) |[6] |

Table 3: Safety and Specificity

| Parameter | Assay Type | System | Result | Reference |

|---|---|---|---|---|

| Receptor Specificity | In vitro panel screen | 68 receptors, channels, transporters | No significant activation or inhibition | [4][11] |

| Cardiotoxicity | In vitro hERG test | hERG channel assay | No adverse effect | [4][11] |

| Genotoxicity | Ames Test | Salmonella typhimurium | Negative | [4][11] |

| Genotoxicity | Chromosomal Aberration | Mammalian cells | Negative |[4][11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are described below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to quantify the ability of Simufilam to inhibit the binding of Aβ42 to the α7nAChR.[5]

-

Objective: To measure the IC₅₀ of Simufilam for the disruption of the Aβ42-α7nAChR interaction.

-

Cell Line: HEK293T cells transiently expressing SNAP-tagged α7nAChR.

-

Key Reagents:

-

Fluorescein-labeled Aβ42 (Aβ42-FAM) as the FRET donor.

-

Lumi4-Tb-labeled SNAP-tag substrate as the FRET acceptor, bound to the α7nAChR.

-

Varying concentrations of Simufilam or unlabeled Aβ42 for competition.

-

-

Methodology:

-

HEK293T cells expressing SNAP-α7nAChR are plated in microplates.

-

Cells are labeled with the Lumi4-Tb (acceptor) substrate.

-

Aβ42-FAM (donor) is added to the wells along with increasing concentrations of Simufilam.

-

The plate is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, measuring the energy transfer from the donor (Aβ42-FAM) to the acceptor (SNAP-α7nAChR) when in close proximity (<10 nm).

-

A decrease in the FRET signal indicates inhibition of Aβ42 binding.

-

Data are plotted as a concentration-response curve to calculate the IC₅₀ value.[5]

-

Caption: Workflow for the Aβ42-α7nAChR TR-FRET assay.

Ex Vivo Analysis of Postmortem Brain Tissue

This protocol assesses the effect of Simufilam on FLNA phosphorylation in human brain tissue.[7][10]

-

Objective: To determine if Simufilam can reduce the hyperphosphorylation of FLNA at Serine 2152 (pS²¹⁵²FLNA) in AD brain tissue.

-

Tissue Source: Postmortem frontal cortex or hippocampal tissue from diagnosed AD patients and age-matched healthy controls.

-

Key Reagents:

-

Simufilam (e.g., 1 nM solution).

-

Artificial cerebrospinal fluid (aCSF) or appropriate incubation buffer.

-

Primary antibodies against pS²¹⁵²FLNA and total FLNA.

-

Secondary antibodies for Western blot detection.

-

Protease and phosphatase inhibitor cocktails.

-

-

Methodology:

-

Fresh-frozen brain tissue is sectioned into thin slices (e.g., 300-400 µm).

-

Slices are incubated in oxygenated aCSF.

-

Tissue slices are treated with either vehicle or Simufilam (1 nM) for a defined period (e.g., 1-2 hours).

-

Following incubation, tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies for pS²¹⁵²FLNA and total FLNA, followed by HRP-conjugated secondary antibodies.

-

Blots are developed using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry is used to quantify the ratio of pS²¹⁵²FLNA to total FLNA.

-

Co-immunoprecipitation and Western Blot

This method is used to assess the disruption of protein-protein interactions, such as FLNA with the insulin receptor or PTEN.[7]

-

Objective: To evaluate if Simufilam treatment alters the interaction between FLNA and its binding partners.

-

System: Lymphocytes isolated from blood samples of AD patients and controls.

-

Key Reagents:

-

Antibody for immunoprecipitation (e.g., anti-FLNA).

-

Protein A/G magnetic beads or agarose.

-

Lysis buffer.

-

Primary antibodies for Western blot detection (e.g., anti-PTEN, anti-insulin receptor β).

-

-

Methodology:

-

Lymphocytes are lysed, and the protein concentration is quantified.

-

The cell lysate is pre-cleared with beads to reduce non-specific binding.

-

The lysate is incubated with the immunoprecipitating antibody (e.g., anti-FLNA) overnight at 4°C.

-

Protein A/G beads are added to capture the antibody-protein complexes.

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluate (containing FLNA and its interacting proteins) is analyzed by Western blot using antibodies against the protein of interest (e.g., PTEN).

-

Signaling Pathway Visualizations

Neuroinflammatory Signaling Pathway

Simufilam disrupts the aberrant linkage of altered FLNA to multiple inflammatory receptors, thereby reducing neuroinflammation.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Simufilam - Wikipedia [en.wikipedia.org]

- 3. PTI-125 binds and reverses an altered conformation of filamin A to reduce Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Simufilam's Impact on Neuroinflammation in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simufilam (formerly PTI-125) is an investigational small molecule drug candidate developed for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centers on the restoration of the normal conformation and function of an altered form of the scaffolding protein Filamin A (FLNA).[1][2][3] In the context of Alzheimer's disease, this altered FLNA is believed to facilitate aberrant signaling cascades that contribute to neuroinflammation, a key pathological feature of the disease.[1][4] This technical guide provides an in-depth overview of Simufilam's core mechanism in mitigating neuroinflammation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

It is important to note that while early-phase studies showed promising results, Phase 3 clinical trials for Simufilam did not meet their primary endpoints, leading to the discontinuation of its development in November 2024.[5]

Core Mechanism of Action: Targeting Altered Filamin A

In Alzheimer's disease, the scaffolding protein Filamin A (FLNA) adopts an altered conformation.[1][2] This altered state enables its aberrant interaction with various receptors, amplifying pathological signaling. Simufilam is designed to bind to this altered FLNA with high affinity, restoring its native shape and function.[1][3][4] This restorative action disrupts the detrimental protein-protein interactions that drive neuroinflammation.[1][6][7]

The primary anti-neuroinflammatory effects of Simufilam are attributed to its ability to dissociate altered FLNA from key inflammatory receptors, including:

-

Toll-like Receptor 4 (TLR4): Simufilam disrupts the aberrant linkage of FLNA with TLR4, a receptor involved in the innate immune response that is activated by amyloid-beta (Aβ).[1][8][9]

-

Other Inflammatory Receptors: Preclinical studies have shown that Simufilam also disrupts the interaction of altered FLNA with TLR2, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and the T-cell co-receptor CD4.[1][10]

By disrupting these interactions, Simufilam is proposed to suppress the downstream signaling pathways that lead to the production and release of pro-inflammatory cytokines.[1][11]

Quantitative Data on Neuroinflammatory Biomarkers

Clinical studies have evaluated the effect of Simufilam on various cerebrospinal fluid (CSF) biomarkers of neuroinflammation. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Simufilam on CSF Neuroinflammatory Biomarkers (6-Month Open-Label Study)[13][14][15]

| Biomarker | Baseline (Mean) | Change after 6 Months | Percentage Change | p-value |

| sTREM2 | N/A | Decreased | -65% | <0.00001 |

| YKL-40 | N/A | Decreased | -44% | <0.00001 |

| HMGB1 | N/A | Decreased | -53% | <0.00001 |

Data from a cohort of 25 patients with mild-to-moderate Alzheimer's disease.

Table 2: Effect of Simufilam on CSF Inflammatory Cytokines (Phase 2b Study)[8][16]

| Biomarker | Treatment Group | Change from Baseline to Day 28 | p-value (vs. Placebo) |

| IL-1β | Simufilam | Significant Reduction | <0.035 |

| IL-6 | Simufilam (50mg and 100mg) | Significant Reduction | N/A |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Simufilam in Modulating Neuroinflammation

The following diagram illustrates the proposed signaling pathway through which Simufilam exerts its anti-neuroinflammatory effects.

Caption: Simufilam's mechanism in reducing neuroinflammation.

Experimental Workflow for Assessing Simufilam's Efficacy

The following diagram outlines a typical experimental workflow used to evaluate the impact of Simufilam on neuroinflammatory markers.

Caption: Experimental workflow for Simufilam evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in Simufilam research, based on common laboratory practices and descriptions from the literature.

Co-immunoprecipitation (Co-IP) and Western Blotting for FLNA-Receptor Interaction

-

Objective: To assess the effect of Simufilam on the interaction between FLNA and inflammatory receptors.

-

Methodology:

-

Lysate Preparation: Synaptosomes from human postmortem brain tissue or brain homogenates from AD transgenic mice are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody targeting the receptor of interest (e.g., anti-TLR4) is added to the lysate and incubated overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complex.

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding.

-

Elution: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against FLNA. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

-

Objective: To measure the concentration of pro-inflammatory cytokines in cell culture supernatants or CSF.

-

Methodology:

-

Sample Preparation: Cell culture supernatants are collected after treatment with Simufilam and/or stimulation with Aβ. CSF samples are collected from clinical trial participants.

-

Assay Procedure: A commercial ELISA kit for the specific cytokine of interest (e.g., IL-1β, IL-6) is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody.

-

Incubation and Washing: The plate is incubated to allow the cytokine to bind to the capture antibody. The plate is then washed to remove unbound substances.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution.

-

Measurement: The color development is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Aβ Binding to α7nAChR

-

Objective: To quantify the effect of Simufilam on the binding of Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR).[1][10][11]

-

Methodology:

-

Cell Line: HEK293T cells are engineered to express SNAP-tagged α7nAChR.

-

Labeling: The SNAP-tag on the α7nAChR is labeled with a FRET donor fluorophore. Aβ42 is labeled with a FRET acceptor fluorophore (e.g., FAM).

-

Binding Assay: The labeled cells are incubated with the labeled Aβ42 in the presence of varying concentrations of Simufilam.

-

FRET Measurement: If Aβ42 binds to the α7nAChR, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: The IC50 value for Simufilam's inhibition of Aβ42 binding is calculated from the dose-response curve.

-

Conclusion

Simufilam represents a novel therapeutic approach for Alzheimer's disease by targeting the altered conformation of FLNA to mitigate neuroinflammation. Preclinical and early-phase clinical data demonstrated its potential to disrupt aberrant FLNA-receptor interactions and reduce key inflammatory biomarkers. The provided data, protocols, and pathway diagrams offer a comprehensive technical overview for researchers and drug development professionals. However, the discontinuation of its Phase 3 trials underscores the challenges in translating promising early-stage findings into clinical efficacy for this complex disease.

References

- 1. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simufilam - Wikipedia [en.wikipedia.org]

- 3. Simufilam | Cassava Sciences, Inc. [cassavasciences.com]

- 4. cassavasciences.com [cassavasciences.com]

- 5. neurologylive.com [neurologylive.com]

- 6. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of Simufilam, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 7. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of Simufilam, a Novel Drug Candidate for People with Alzheimer’s Disease | Nasdaq [nasdaq.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

- 10. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Simufilam Dihydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simufilam (formerly PTI-125) is an investigational small molecule drug that targets the altered conformation of the scaffolding protein Filamin A (FLNA). In pathological conditions such as Alzheimer's disease, FLNA can become altered, leading to the potentiation of neurotoxic signaling pathways. Simufilam is reported to bind to this altered FLNA, restoring its normal shape and function.[1][2] This restoration disrupts the aberrant interactions of FLNA with various receptors, thereby mitigating downstream pathological events like tau hyperphosphorylation and neuroinflammation.[3][4]

These application notes provide detailed protocols for utilizing simufilam dihydrochloride in in vitro cell culture models to study its mechanism of action and effects on key signaling pathways implicated in neurodegenerative diseases.

Mechanism of Action

Simufilam's primary mechanism involves the restoration of the native conformation of altered FLNA. This action has several downstream consequences:

-

Disruption of Aβ42-α7nAChR Signaling: Simufilam prevents the toxic signaling of soluble amyloid-beta 42 (Aβ42) through the α7 nicotinic acetylcholine receptor (α7nAChR), a pathway that leads to tau hyperphosphorylation.[4]

-

Inhibition of Neuroinflammation: By restoring normal FLNA function, simufilam disrupts the linkage of FLNA with Toll-like receptor 4 (TLR4), thereby reducing Aβ42-mediated neuroinflammation and cytokine release.[3][4]

-

Modulation of mTOR Signaling: Simufilam has been shown to suppress overactive mammalian target of rapamycin (mTOR) signaling and restore its sensitivity to insulin in lymphocytes from Alzheimer's disease patients.[5][6][7][8]

The following diagram illustrates the proposed signaling pathway affected by simufilam.

Caption: Simufilam's proposed mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of simufilam.

Table 1: Effect of Simufilam on Aβ42 Binding to α7nAChR

| Assay | Cell Line | Measurement | Result (IC₅₀) | Reference |

| TR-FRET | HEK293T | Inhibition of Aβ42 binding to α7nAChR | ~10 pM | [4] |

Table 2: Effect of Simufilam on Inflammatory Cytokine Release in Human Astrocytes

| Stimulant | Cytokine Measured | Simufilam Concentration | Inhibition | Reference |

| Aβ42 | IL-1β, IL-6, TNFα | Not specified | Significant reduction | [9] |

| LPS | IL-1β, IL-6, TNFα | Not specified | Significant reduction | |

| LTA-SA (TLR2 ligand) | IL-1β, IL-6, TNFα | Not specified | Significant reduction | |

| PGN-SA (TLR2 ligand) | IL-1β, IL-6, TNFα | Not specified | Significant reduction |

Table 3: Effect of Simufilam on mTOR Signaling in Lymphocytes

| Condition | Measurement | Effect of Simufilam | Reference |

| Basal (AD Lymphocytes) | mTOR activity | Normalized basal activity | [5][6][8] |

| Insulin-stimulated | mTOR activation | Improved insulin-evoked activation | [5][6][8] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or water. A common stock concentration is 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Aβ42 Binding to α7nAChR

This protocol is designed to quantify the inhibitory effect of simufilam on the binding of Aβ42 to the α7nAChR in a cell-based assay.

Materials:

-

HEK293T cells

-

Expression vectors for SNAP-tagged α7nAChR and the chaperone protein NACHO

-

Transfection reagent (e.g., Lipofectamine)

-

Lumi4-Tb SNAP-lite substrate

-

Fluorescently labeled Aβ42 (e.g., Aβ42-FAM)

-

This compound

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Co-transfect the cells with plasmids encoding SNAP-α7nAChR and NACHO using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 48 hours post-transfection to allow for protein expression.

-

-

Cell Labeling:

-

Label the surface SNAP-α7nAChR by incubating the transfected cells with 100 nM Lumi4-Tb SNAP-lite substrate in Tag-lite labeling medium for 1 hour at 4°C.

-

Wash the cells three times with Phosphate Buffered Saline (PBS) to remove excess labeling substrate.

-

-

TR-FRET Assay:

-

Resuspend the labeled cells in Tag-lite assay buffer and distribute them into a 384-well plate.

-

Add increasing concentrations of this compound or unlabeled Aβ42 (as a competitor control) to the wells.

-

Add fluorescently labeled Aβ42 (Aβ42-FAM) to all wells at a fixed concentration.

-

Incubate the plate according to the assay kit manufacturer's recommendations.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore (Terbium) and measure the emission from both the donor and the acceptor (FAM).

-

Calculate the TR-FRET ratio and plot the results against the concentration of simufilam to determine the IC₅₀ value.

-

Caption: Workflow for the TR-FRET assay.

Protocol 2: Cytokine Release Assay in Human Astrocytes

This protocol describes the assessment of simufilam's anti-inflammatory effects by measuring cytokine release from human astrocytes stimulated with Aβ42 or other inflammatory agents.

Materials:

-

Primary human astrocytes or an astrocyte cell line

-

Astrocyte growth medium

-

Aβ42 oligomers

-

Lipopolysaccharide (LPS)

-

This compound

-

24-well cell culture plates

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-1β, IL-6, TNFα)

Procedure:

-

Cell Culture:

-

Culture human astrocytes in a T-75 flask until they reach 80-90% confluency.

-

Seed the astrocytes into 24-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with Aβ42 oligomers or LPS at a concentration known to induce a robust inflammatory response. Include appropriate vehicle controls.

-

Incubate the cells for a further 24 hours or a time course determined by preliminary experiments.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

Cytokine Measurement:

-

Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cytokine concentrations to the total protein content of the cells in each well if necessary.

-

Compare the cytokine levels in the simufilam-treated groups to the stimulated control group to determine the inhibitory effect of the compound.

-

Caption: Workflow for the cytokine release assay.

Protocol 3: Western Blot Analysis of Tau Phosphorylation

This protocol is for assessing the effect of simufilam on Aβ42-induced tau phosphorylation in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neuronal cell culture medium

-

Aβ42 oligomers

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells in 6-well plates until they reach the desired confluency.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Treat the cells with Aβ42 oligomers to induce tau phosphorylation.

-

Incubate for the desired time period.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Collect the cell lysates and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total tau and phosphorylated tau overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated tau signal to the total tau signal for each sample.

-

Compare the levels of tau phosphorylation between the different treatment groups.

-

Caption: Workflow for Western blot analysis.

Disclaimer

Simufilam is an investigational drug and has not been approved for any indication. The information and protocols provided here are for research purposes only. It is important to note that there have been allegations of research irregularities concerning some of the preclinical data for simufilam. Researchers should critically evaluate all available information when designing and interpreting experiments. The development of simufilam for Alzheimer's disease was discontinued in November 2024 after it failed to show clinical benefit in Phase III trials.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of in vitro cell culture technologies and pharmaco-toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer's disease patient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Research Shows Simufilam Suppresses Overactive mTOR | Cassava Sciences, Inc. [cassavasciences.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Simufilam - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Simufilam Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simufilam (PTI-125) is an investigational drug candidate for Alzheimer's disease that targets an altered conformation of the scaffolding protein Filamin A (FLNA).[1] The therapeutic hypothesis is that by binding to and restoring the normal function of FLNA, Simufilam can disrupt the aberrant interaction between FLNA and the α7 nicotinic acetylcholine receptor (α7nAChR).[2][3] This interaction is believed to be crucial for the toxic signaling cascade initiated by amyloid beta (Aβ) oligomers, which leads to tau hyperphosphorylation and neuroinflammation.[2][4]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust assay technology ideal for studying protein-protein interactions in a high-throughput format.[5][6] It combines the low background of time-resolved fluorescence with the proximity-dependent signal of FRET.[7][8] A long-lifetime lanthanide donor fluorophore is used to excite a nearby acceptor fluorophore only when they are brought into close proximity by a molecular interaction.[8][9] This application note provides a detailed protocol for a cell-based TR-FRET assay to quantify the effect of Simufilam on the interaction between Aβ42 and α7nAChR.

Principle of the Assay

This TR-FRET assay is designed to measure the binding of a fluorescently labeled Aβ42 peptide (Aβ42-FAM) to SNAP-tagged α7nAChR expressed on the surface of HEK293T cells. The SNAP-tag allows for the specific covalent labeling of the α7nAChR with a long-lifetime terbium cryptate (Tb) donor fluorophore. When the fluorescein-labeled Aβ42 (acceptor) binds to the Tb-labeled α7nAChR, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Simufilam, by restoring the native conformation of FLNA, is hypothesized to disrupt the FLNA-α7nAChR interaction, thereby reducing the binding affinity of Aβ42 for the receptor. This reduction in binding is quantified as a decrease in the TR-FRET signal.

Data Presentation

A study utilizing a TR-FRET assay demonstrated that Simufilam potently reduces the binding of Aβ42 to α7nAChR.[2][10] The key quantitative findings from this research are summarized in the table below.

| Parameter | Value | Assay Component Details | Source |

| Test Compound | Simufilam | Small molecule targeting altered Filamin A | [2][10] |

| IC50 of Simufilam | 10 pM | Concentration of Simufilam that inhibits 50% of Aβ42 binding to α7nAChR | [2][10] |

| Assay Format | Cell-based TR-FRET | Measures protein-protein interaction on the cell surface | [11][12] |

| Cell Line | HEK293T | Human Embryonic Kidney cells | [13] |

| Receptor | SNAP-tagged α7nAChR | α7 nicotinic acetylcholine receptor with a SNAP-tag for labeling | [13] |

| Ligand | Aβ42-FAM | Amyloid beta 1-42 peptide labeled with fluorescein amidite (acceptor) | [13] |

| Donor Fluorophore | Terbium cryptate | Covalently attached to the SNAP-tag of α7nAChR | [14][15] |

| Acceptor Fluorophore | Fluorescein (FAM) | Attached to the Aβ42 peptide | [13] |

Experimental Protocols

This section provides a detailed methodology for performing the Simufilam TR-FRET assay.

Materials and Reagents

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Plasmid encoding SNAP-tagged α7nAChR

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM I Reduced Serum Medium

-

SNAP-Surface® Terbium Cryptate

-

Aβ42-FAM (fluorescein-labeled)

-

Simufilam

-

Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

White, opaque 96-well or 384-well microplates

-

TR-FRET compatible plate reader

Experimental Workflow

1. Cell Culture and Transfection a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells into white, opaque 96-well or 384-well plates at a density that will result in 80-90% confluency on the day of the assay. c. On the following day, transfect the cells with the SNAP-tagged α7nAChR plasmid using a suitable transfection reagent according to the manufacturer's instructions. d. Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

2. Labeling of SNAP-tagged α7nAChR with Terbium Cryptate a. Prepare the SNAP-Surface® Terbium Cryptate labeling solution in pre-warmed assay buffer at the desired final concentration (typically in the nanomolar range). b. Remove the culture medium from the cells and wash once with assay buffer. c. Add the terbium cryptate labeling solution to the cells and incubate for 1 hour at 37°C. d. After incubation, wash the cells three times with assay buffer to remove any unbound fluorophore.

3. Simufilam Treatment and Aβ42-FAM Binding a. Prepare serial dilutions of Simufilam in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer). b. Add the Simufilam dilutions or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C. c. Prepare the Aβ42-FAM solution in assay buffer at the desired final concentration (typically in the low nanomolar range). d. Add the Aβ42-FAM solution to all wells. e. Incubate the plate for 1-2 hours at room temperature, protected from light.

4. TR-FRET Measurement a. Set up the TR-FRET plate reader with the appropriate excitation and emission wavelengths for the terbium-fluorescein pair (e.g., excitation at 340 nm, emission at 620 nm for the donor and 520 nm for the acceptor). b. Set the delay time (typically 50-150 µs) and integration time (typically 400 µs) to minimize background fluorescence. c. Read the fluorescence intensity at both the donor and acceptor emission wavelengths.

5. Data Analysis a. Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal for each well. b. Normalize the data to the vehicle control (100% binding) and a background control (e.g., cells without Aβ42-FAM, 0% binding). c. Plot the normalized TR-FRET ratio against the logarithm of the Simufilam concentration. d. Determine the IC50 value of Simufilam by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action of Simufilam in Alzheimer's disease.

Experimental Workflow Diagram

Caption: Workflow for the Simufilam TR-FRET assay.

References

- 1. Frontiers | Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comment on Wang et al. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease. Int. J. Mol. Sci. 2023, 24, 13927 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Data by Academic Researchers Highlights Biological Activity of Simufilam on Filamin A - BioSpace [biospace.com]

- 6. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.publicnow.com [docs.publicnow.com]

- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of Simufilam, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 12. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Preparing Simufilam dihydrochloride stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simufilam dihydrochloride (formerly PTI-125) is an investigational small molecule that has been studied for its potential role in neurodegenerative diseases. Its proposed mechanism of action involves the restoration of an altered conformation of the scaffolding protein Filamin A (FLNA). This document provides detailed protocols for the preparation of this compound stock solutions for experimental use, along with a summary of its physicochemical properties and proposed signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₅H₂₃Cl₂N₃O |

| Molecular Weight | 332.3 g/mol |

| Solubility | >60 mg/mL in DMSO>60 mg/mL in Water |

| Purity | ≥98% |

| Storage Temperature | -20°C |

Experimental Protocols

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free water

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility. Ensure all equipment is properly calibrated and sterilized.

-

Weighing: Carefully weigh out 3.323 mg of this compound powder using a calibrated analytical balance.

-

Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Note: For aqueous-based cellular assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Simufilam and the experimental workflow for preparing a stock solution.

Caption: Proposed signaling pathway of Simufilam.

Caption: Experimental workflow for stock solution preparation.

Application Notes: Immunohistochemical Analysis of Amyloid Plaques in Simufilam-Treated Mouse Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction